molecular formula C12H16O4 B8543743 4-(4-Hydroxy-butoxy)-benzoic acid methyl ester

4-(4-Hydroxy-butoxy)-benzoic acid methyl ester

Cat. No. B8543743
M. Wt: 224.25 g/mol
InChI Key: PDCLMKLXKCEAPR-UHFFFAOYSA-N
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Patent
US06953806B2

Procedure details

2.7 g (8.6 mmol) of 4-(4-benzyloxy-butoxy)-benzoic acid methyl ester were dissolved in 15.0 ml of methanol. 0.3 g palladium on charcoal (10%) were added and the reaction mixture hydrogenated at normal pressure until the consumption of hydrogen came to an end. Then, it was filtered over celite and evaporated giving 1.79 g (93%) of 4-(4-hydroxy-butoxy)-benzoic acid methyl ester as colorless solid, MS: 224 (M+).
Name
4-(4-benzyloxy-butoxy)-benzoic acid methyl ester
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:23])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][O:15]CC2C=CC=CC=2)=[CH:6][CH:5]=1>CO.[Pd]>[CH3:1][O:2][C:3](=[O:23])[C:4]1[CH:5]=[CH:6][C:7]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15])=[CH:8][CH:9]=1

Inputs

Step One
Name
4-(4-benzyloxy-butoxy)-benzoic acid methyl ester
Quantity
2.7 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)OCCCCOCC1=CC=CC=C1)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture hydrogenated at normal pressure until the consumption of hydrogen
FILTRATION
Type
FILTRATION
Details
Then, it was filtered over celite
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)OCCCCO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.79 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.